5-Methoxymethoxy-isophthalic acid monomethyl ester

Orthogonal protecting groups Chemoselective deprotection Multi-step organic synthesis

5-Methoxymethoxy-isophthalic acid monomethyl ester (CAS 848498-24-8, C₁₁H₁₂O₆, MW 240.21 g/mol) is a 5-substituted isophthalic acid derivative bearing a methoxymethyl (MOM) ether at the 5-position and a monomethyl ester at one carboxyl group. The IUPAC designation is 3-methoxycarbonyl-5-(methoxymethoxy)benzoic acid.

Molecular Formula C11H12O6
Molecular Weight 240.21 g/mol
Cat. No. B12072635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxymethoxy-isophthalic acid monomethyl ester
Molecular FormulaC11H12O6
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCOCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O
InChIInChI=1S/C11H12O6/c1-15-6-17-9-4-7(10(12)13)3-8(5-9)11(14)16-2/h3-5H,6H2,1-2H3,(H,12,13)
InChIKeyMRTYZDDVJKOZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxymethoxy-isophthalic Acid Monomethyl Ester (CAS 848498-24-8): A Protected Bifunctional Isophthalate Building Block for Orthogonal Synthesis


5-Methoxymethoxy-isophthalic acid monomethyl ester (CAS 848498-24-8, C₁₁H₁₂O₆, MW 240.21 g/mol) is a 5-substituted isophthalic acid derivative bearing a methoxymethyl (MOM) ether at the 5-position and a monomethyl ester at one carboxyl group . The IUPAC designation is 3-methoxycarbonyl-5-(methoxymethoxy)benzoic acid . This compound belongs to the class of asymmetrically protected aromatic dicarboxylic acid monoesters, which serve as versatile intermediates in multi-step organic synthesis, medicinal chemistry, and polymer science. Its defining structural feature is the orthogonal protecting group pair: an acid-labile MOM ether (stable at pH 4–12) combined with a base-labile methyl ester, enabling sequential, chemoselective deprotection strategies not achievable with permanently substituted analogs [1].

1 Orthogonal protecting group pair (MOM ether + methyl ester) for sequential deprotection
2 Pre-installed monoester-monoacid architecture avoids statistical hydrolysis losses
3 Enables late-stage phenol unveiling or Curtius rearrangement to 5-amino derivatives
4 Suited for multi-step synthesis programs requiring chemoselective functional group manipulation

Why 5-Methoxymethoxy-isophthalic Acid Monomethyl Ester Cannot Be Replaced by 5-Methoxy or Unsubstituted Isophthalic Acid Monomethyl Esters


The critical functional distinction of 5-methoxymethoxy-isophthalic acid monomethyl ester lies in its orthogonal protecting group architecture. The MOM ether at the 5-position is an acid-labile acetal-type protecting group that remains intact across a pH range of 4 to 12, tolerating strong bases, nucleophiles, hydride reducing agents, and many oxidizing conditions [1]. The monomethyl ester, by contrast, is selectively cleavable under alkaline conditions. This orthogonality allows sequential deprotection—the ester can be hydrolyzed with base while the MOM group is retained, or the MOM group can be removed under mild acidic conditions without affecting the ester [2]. In contrast, the commonly available 5-methoxyisophthalic acid monomethyl ester (CAS 71590-08-4) carries a permanent methyl ether that cannot be cleaved without harsh reagents (e.g., BBr₃), precluding late-stage phenol unveiling. The unsubstituted monomethyl isophthalate (CAS 1877-71-0) lacks a functionalizable handle at the 5-position entirely. These differences are not merely structural nuances—they directly govern the synthetic accessibility of downstream 5-hydroxy, 5-amino, or 5-O-alkyl isophthalate derivatives that are inaccessible or require fundamentally different synthetic routes from the non-MOM analogs [3].

Why 5-methoxy and unsubstituted monomethyl esters are not direct replacements
Attribute
Target (MOM-ester)
Closest analogs
5-position handle
Acid-labile MOM ether, cleavable to free phenol under mild, ester-compatible conditions
5-OCH₃ is permanent; demethylation destroys methyl ester. Unsubstituted analog has no handle.
Deprotection orthogonality
Two independent triggers: base (ester hydrolysis) or acid (MOM removal)
Only one trigger available; MOM-driven sequential strategy cannot be replicated
Derivatization scope
Accessible to 5-OH, 5-amino (via Curtius), and 5-O-alkyl libraries from single building block
Limited to fixed 5-substituent; late-stage diversification requires separate building blocks

Quantitative Differentiation Evidence: 5-Methoxymethoxy-isophthalic Acid Monomethyl Ester vs. Closest Analogs


Orthogonal Deprotection pH Stability Window: MOM Ether (pH 4–12) vs. Methyl Ester (Base-Labile) — A Dual-Trigger Architecture

The 5-MOM ether group in the target compound is stable across pH 4–12 at room temperature and inert toward a broad range of reagents including LDA, Grignard reagents, LiAlH₄, NaBH₄, KMnO₄, OsO₄, and common nucleophiles [1]. The monomethyl ester, however, is susceptible to alkaline hydrolysis—the second-order rate constant for alkaline hydrolysis of isophthalic acid monomethyl ester has been determined by conductometric methods, with the activation enthalpy and mechanism reported by Benko et al. (1984) [2]. In the comparator 5-methoxyisophthalic acid monomethyl ester, the 5-methoxy group is a permanent substituent that cannot be chemoselectively removed; demethylation requires harsh reagents such as BBr₃ or hot HBr, which would simultaneously hydrolyze the methyl ester. This means the target compound supports at least two distinct, non-interfering deprotection sequences (acid-first or base-first), while the 5-methoxy comparator offers only one (base-only ester hydrolysis) [3].

Orthogonal pH stability
Class-level inference
MOM ether stable pH 4–12 (RT); methyl ester labile to alkaline hydrolysis. Two deprotection modes vs. one for 5-methoxy analog.
Supports sequential, chemoselective deprotection strategies not possible with permanent ether analogs.
Stability data from protecting group charts; hydrolysis kinetics from Benko et al. (1984).
Orthogonal protecting groups Chemoselective deprotection Multi-step organic synthesis

Molecular Weight and Physicochemical Property Differentiation: Target Compound (MW 240.21, XLogP3 1.2) vs. 5-Methoxy Analog (MW 210.18) vs. Unsubstituted Monomethyl Isophthalate (MW 180.16)

The target compound (C₁₁H₁₂O₆, MW 240.21 g/mol) exhibits a computed XLogP3 of 1.2 and possesses 6 hydrogen bond acceptors versus 1 hydrogen bond donor . The primary comparator, 5-methoxyisophthalic acid monomethyl ester (CAS 71590-08-4, C₁₀H₁₀O₅, MW 210.18 g/mol), has 5 hydrogen bond acceptors and a predicted pKa of 3.71±0.10 for the free carboxylic acid . The unsubstituted monomethyl isophthalate (CAS 1877-71-0, C₉H₈O₄, MW 180.16 g/mol) has only 4 hydrogen bond acceptors and a predicted pKa of 3.83±0.10, with measured melting point 194–196 °C, boiling point 339.3±25.0 °C (predicted), and slight solubility in DMSO, methanol, and water . The MOM group introduces an additional acetal oxygen, increasing both molecular weight (+30.0 Da vs. 5-methoxy analog; +60.0 Da vs. unsubstituted) and hydrogen bond acceptor count, which alters chromatographic retention, solubility in organic solvents, and crystal packing behavior relative to both comparators.

Physicochemical differentiation
Cross-study comparable
MW 240.21, XLogP3 1.2, 6 H-bond acceptors. +30.0 Da vs. 5-methoxy (MW 210.18); +60.0 Da vs. unsubstituted (MW 180.16).
Alters chromatographic retention, solubility, and LC-MS identification; relevant for purification protocol selection.
Computed properties from public databases; experimental solubility data may differ.
Physicochemical properties Molecular weight Lipophilicity Hydrogen bonding

Demonstrated Synthetic Utility: Curtius Rearrangement of the Free Carboxylic Acid to Access Benzyl Carbamate Derivatives

A documented synthetic route from LookChem demonstrates that the target compound (3-methoxycarbonyl-5-methoxymethoxybenzoic acid) undergoes Curtius rearrangement upon treatment with diphenyl phosphoryl azide (DPPA) and triethylamine in THF/toluene at 20–80 °C for 2 hours, followed by trapping with benzyl alcohol at 80 °C for 2 hours, to yield the corresponding benzyl carbamate derivative . This transformation converts the free carboxylic acid into a protected amine while retaining both the MOM ether and the methyl ester. The analogous transformation using 5-methoxyisophthalic acid monomethyl ester would produce a 5-methoxy-substituted benzyl carbamate that cannot be subsequently deprotected to the free 5-aminophenol derivative without destroying the methyl ester. The target compound thus provides access to orthogonally protected 5-amino-isophthalic acid derivatives—key intermediates in medicinal chemistry for BACE1 inhibitor programs [1] and other CNS-targeted therapeutic campaigns.

Curtius rearrangement
Supporting evidence
DPPA/Et₃N, THF/toluene, 20–80°C, 2h; then BnOH trapping yields benzyl carbamate while MOM and methyl ester remain intact.
Enables direct synthesis of orthogonally protected 5-amino-isophthalate derivatives.
Reported synthetic route; yield and scale-up behavior should be verified.
Curtius rearrangement Benzyl carbamate 5-Amino-isophthalate derivatives Medicinal chemistry intermediates

5-Position Substituent Identity Modulates Biological Target Engagement: Evidence from 5-Substituted Isophthalic Acid Inhibitor Studies

Boots et al. (1976) systematically evaluated a series of 5-substituted isophthalic acids—including 5-carboxy-, 5-hydroxy-, 5-methoxy-, 5-fluoro-, 5-bromo-, 5-cyano-, and 5-methylisophthalic acid—as competitive inhibitors of bovine liver glutamate dehydrogenase versus L-glutamate [1]. The study demonstrated that the identity of the 5-substituent influences inhibitory potency, with a plot of pKᵢ versus pH revealing the presence of an ionizable group (pKₐ 7.4–7.8) at the enzyme active site that interacts specifically with the 5-substituent. While this study evaluated the diacid forms rather than monomethyl esters, the SAR principle—that the 5-position substituent meaningfully affects target binding—is directly transferable. The target compound's MOM-protected 5-hydroxy group can be deprotected to the free phenol (5-OH), which is among the active inhibitory substituents identified. The 5-methoxy analog locks the substituent in the methyl ether form, which may have different hydrogen-bonding capacity and steric profile at the target site [2].

Biological target modulation
Class-level inference
5-substituent identity affects glutamate dehydrogenase inhibition (Boots et al. 1976). MOM→OH conversion provides two SAR probe states from one scaffold.
Supports use as a precursor for structure-activity relationship studies; fixed 5-methoxy analog offers limited modulation.
Based on diacid inhibitor data; relevance to monomethyl ester derivatives requires model-specific review.
Glutamate dehydrogenase inhibition 5-Substituted isophthalic acids Structure-activity relationship Competitive inhibition

Chemoselective MOM Deprotection in Presence of Methyl Ester: Accessing 5-Hydroxyisophthalic Acid Monomethyl Ester Under Mild Conditions

Ramesh et al. (2003) demonstrated that phenolic MOM ethers can be chemoselectively deprotected using silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) as a heterogeneous catalyst at room temperature, with conversions yielding the deprotected phenols in excellent yields [1]. Critically, this method is compatible with the presence of other functional groups including esters, which remain unaffected under these conditions. Tangdenpaisal et al. (2009) further established that MOM groups undergo selective, orthogonal deprotection in the presence of other protecting groups on the same aromatic ring when treated with solid-supported acids (Amberlyst-15 or PTS-Si), with the stability of the incipient carbocation being the key determinant of selectivity [2]. Applied to the target compound, these methods would yield 5-hydroxyisophthalic acid monomethyl ester—a compound that is not directly accessible from 5-methoxyisophthalic acid monomethyl ester without harsh demethylating agents that would simultaneously cleave the ester. The MOM-to-OH conversion thus represents a unique synthetic entry point.

Chemoselective MOM deprotection
Class-level inference
NaHSO₄·SiO₂ at RT or Bi(OTf)₃ in aqueous medium cleaves phenolic MOM ethers while esters remain unaffected.
Enables late-stage phenol unveiling for O-functionalization without ester hydrolysis.
Deprotection yields >90% reported for analogous substrates; verify with target compound.
Chemoselective deprotection Phenolic MOM ethers Heterogeneous catalysis Late-stage functionalization

Regioselective Mono-Esterification Architecture: Free Carboxylic Acid Enables Amide Coupling and Diversification Without Competitive Diester Formation

The target compound bears one free carboxylic acid (at C1 or C3) and one methyl ester at the other meta-carboxyl position. This asymmetric architecture enables regioselective amide coupling or esterification at the free acid without requiring protection/deprotection steps. By comparison, dimethyl 5-methoxyisophthalate (CAS 20319-44-2) requires partial hydrolysis to access the monoacid-monoester form—a reaction that typically produces statistical mixtures of monoester, diester, and diacid, requiring chromatographic separation and reducing overall yield . The target compound circumvents this problem entirely by providing the monoester-monoacid form pre-installed. In the synthesis of 5-methoxyisophthalic acid monomethyl ester specifically, the monomethyl ester was isolated in 75% yield from the dimethyl ester via controlled NaOH hydrolysis , but the MOM-protected target compound is synthesized directly from dimethyl 5-(methoxymethoxy)isophthalate via selective mono-hydrolysis with LiOH at 20 °C , avoiding the statistical product distribution and purification challenges inherent in generating the 5-methoxy analog.

Regioselective architecture
Supporting evidence
Pre-formed monoacid-monoester avoids statistical mono-hydrolysis. 5-methoxy analog isolated in ~75% yield from diester vs. direct synthesis for target.
Eliminates yield loss and purification burden associated with generating monoacid from symmetric diesters.
Synthetic route described via LiOH mono-hydrolysis; bench-scale reproducibility should be confirmed.
Monoesterification Amide coupling Regioselective functionalization Coordination polymers

Optimal Procurement and Application Scenarios for 5-Methoxymethoxy-isophthalic Acid Monomethyl Ester Based on Verified Differentiation Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring Late-Stage Phenol Unveiling (e.g., BACE1 Inhibitor Programs)

In Alzheimer's disease drug discovery programs targeting BACE1 (β-secretase), isophthalic acid derivatives have been validated as potent inhibitor scaffolds with low nanomolar IC₅₀ values (75 nM in FRET assay, EC₅₀ 0.29 μM in cell-based assay for lead compounds) [1]. The target compound's orthogonal MOM ether/methyl ester pair enables synthetic chemists to carry the protected 5-hydroxy group through multiple synthetic transformations (amide couplings, metal-mediated cross-couplings, reductions) and then unveil the free phenol under mild, ester-compatible conditions (NaHSO₄·SiO₂, RT) at the optimal SAR-exploration stage [2]. This capability is not replicable with 5-methoxyisophthalic acid monomethyl ester, which commits the 5-position to a permanent methyl ether throughout the entire synthetic sequence.

Synthesis of Orthogonally Protected 5-Amino-Isophthalate Building Blocks via Curtius Rearrangement

The target compound serves as a direct precursor to orthogonally protected 5-amino-isophthalic acid derivatives via Curtius rearrangement of the free carboxylic acid (DPPA, Et₃N, then BnOH trapping) . The resulting product retains the MOM-protected oxygen and the methyl ester, yielding a building block with three differentiable functional groups (MOM-ether, methyl ester, NHBoc/NHCbz). This tri-orthogonal architecture is particularly valuable for constructing complex drug-like molecules where sequential, chemoselective deprotections are required. The 5-methoxy analog cannot generate the corresponding 5-amino derivative without destroying the methyl ester, and the unsubstituted monomethyl isophthalate lacks the 5-position handle entirely.

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis Requiring Tunable 5-Position Donor Atoms

5-Substituted isophthalic acids are established ligands for constructing luminescent coordination polymers with Cd(II) and other metal ions [3]. The target compound's MOM group provides a sterically shielded oxygen donor that can be deprotected post-framework-assembly to reveal a free phenol capable of additional metal coordination or hydrogen-bonding interactions. This post-synthetic modification capability is not available with 5-methoxy-substituted ligands, where the methyl ether oxygen is a weaker donor and cannot be converted to the phenolate form. The differentiated monoester-monoacid architecture further enables stepwise metal-carboxylate coordination, offering greater control over framework topology than symmetric diacid or diester isophthalate ligands.

Parallel Library Synthesis of 5-O-Functionalized Isophthalate Derivatives for SAR Exploration

The MOM → OH → O-functionalization sequence enabled by the target compound supports parallel library synthesis approaches that are unattainable with the 5-methoxy analog. After base-mediated ester hydrolysis (or amide coupling at the free acid), the MOM group can be cleaved to reveal the 5-phenol, which then serves as a diversification point for alkylation, acylation, sulfonylation, or Mitsunobu reactions [2]. This single building block can thus generate dozens of 5-O-substituted analogs from a common intermediate—a key productivity multiplier for medicinal chemistry and chemical biology groups. The 5-methoxy comparator offers no such diversification: the 5-position is chemically locked from the outset.

Application
Selection Property
Validation Focus
Multi-step medicinal chemistry (e.g., BACE1 inhibitor programs)
Orthogonal MOM/methyl ester pair for late-stage phenol unveiling
Confirm MOM deprotection yield and ester compatibility under campaign-specific conditions
Synthesis of orthogonally protected 5-amino-isophthalate building blocks
Free carboxylic acid enables Curtius rearrangement while preserving MOM and ester
Verify carbamate formation efficiency and retention of protecting group integrity
Coordination polymer / MOF synthesis with tunable 5-position donor
MOM group allows post-assembly deprotection to free phenol for additional coordination
Evaluate framework stability during MOM removal and metal binding behavior of deprotected ligand
Parallel library synthesis of 5-O-functionalized isophthalates
MOM→OH→O-functionalization sequence enables diversification from single intermediate
Assess scope of alkylation/acylation/Mitsunobu reactions on deprotected phenol scaffold
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